molecular formula C21H26N2O2 B11389210 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B11389210
M. Wt: 338.4 g/mol
InChI Key: BVHMPXWBWMAZPV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzamide analogs, such as:

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, while the pyrrolidine ring contributes to its structural stability and reactivity .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-16-7-3-4-8-19(16)21(24)22-15-20(23-13-5-6-14-23)17-9-11-18(25-2)12-10-17/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,22,24)

InChI Key

BVHMPXWBWMAZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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